2-(6-Ethyl-1-benzofuran-3-yl)acetic acid

Übersicht

Beschreibung

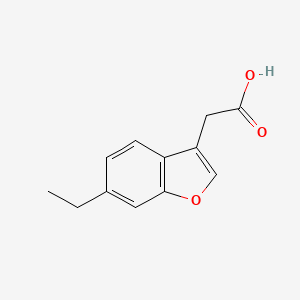

2-(6-Ethyl-1-benzofuran-3-yl)acetic acid is an organic compound with the molecular formula C12H12O3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid typically involves the reaction of benzofuran with ethyl groups and acetic acid derivatives. One common method includes the reaction of benzofuran with bromoacetic acid, followed by esterification with ethanol in the presence of an acid catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored to enhance the efficiency and selectivity of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(6-Ethyl-1-benzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-3-carboxylic acid, while reduction may produce benzofuran-3-ylmethanol .

Wissenschaftliche Forschungsanwendungen

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 6-Ethyl-1-benzofuran-3-carboxylic acid + Acetic anhydride | 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid |

| 2 | Reaction under reflux conditions | Crude product |

| 3 | Purification via chromatography | Pure compound |

Anticancer Properties

Research has indicated that compounds related to benzofurans exhibit significant anticancer properties. A study evaluated various benzofuran derivatives, including this compound, against different cancer cell lines such as K562 (chronic myelogenous leukemia), PC3 (prostate cancer), and SW620 (colon cancer). The results demonstrated that certain derivatives showed potent inhibition of cell proliferation, suggesting their potential as anticancer agents .

Inhibition of Inflammatory Markers

Another area of investigation is the anti-inflammatory potential of this compound. It has been observed that certain benzofuran derivatives can reduce the release of pro-inflammatory cytokines such as IL-6. In vitro studies have shown that treatment with these compounds significantly decreases IL-6 levels in cultured cells, indicating a promising avenue for treating inflammatory diseases .

Neuroprotective Effects

The neuroprotective effects of benzofuran derivatives are also being explored. Some studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Study 1: Anticancer Activity Evaluation

A notable study published in a peer-reviewed journal focused on the synthesis and biological evaluation of several benzofuran derivatives, including this compound. The study utilized molecular docking simulations to predict binding affinities to target proteins involved in cancer progression. The findings revealed that specific derivatives exhibited enhanced potency compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Potential

In another investigation, researchers assessed the anti-inflammatory properties of various benzofuran derivatives on human keratinocytes. The study found that certain compounds significantly reduced IL-6 release by up to 50%, demonstrating their potential as therapeutic agents for managing inflammatory skin conditions .

Wirkmechanismus

The mechanism of action of 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzofuran-3-ylacetic acid: Similar in structure but lacks the ethyl group at the 6-position.

6-Hydroxy-1-benzofuran-3-ylacetic acid: Contains a hydroxyl group instead of an ethyl group at the 6-position.

Uniqueness

2-(6-Ethyl-1-benzofuran-3-yl)acetic acid is unique due to the presence of the ethyl group at the 6-position, which may enhance its biological activity and chemical reactivity compared to other benzofuran derivatives .

Biologische Aktivität

2-(6-Ethyl-1-benzofuran-3-yl)acetic acid is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. Benzofuran derivatives are known for their potential therapeutic applications, including anti-tumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanism of action, biochemical pathways, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:

- Antitumor Activity : Benzofuran derivatives have been shown to inhibit cancer cell proliferation by targeting pathways involved in cell cycle regulation and apoptosis. For instance, studies have indicated that compounds similar to this compound can inhibit GSK-3β, a kinase implicated in cancer progression .

- Antimicrobial Properties : The compound exhibits antibacterial and antifungal activities, potentially through disruption of microbial cell membranes or interference with metabolic processes.

Biochemical Pathways

Research indicates that this compound affects several key biochemical pathways:

- Inhibition of HDAC : Histone deacetylase (HDAC) inhibitors are critical in cancer therapy as they promote the acetylation of histones, leading to altered gene expression. Compounds related to this benzofuran derivative have shown moderate HDAC inhibitory activity, suggesting a role in epigenetic regulation .

- Oxidative Stress Response : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress within cells. This activity is crucial for protecting cells from damage and may contribute to its anti-inflammatory effects.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound and related compounds:

Summary of Biological Activities

The following table summarizes the reported biological activities of this compound:

Eigenschaften

IUPAC Name |

2-(6-ethyl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-8-3-4-10-9(6-12(13)14)7-15-11(10)5-8/h3-5,7H,2,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTXOTFUYMRIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=CO2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368462 | |

| Record name | (6-Ethyl-benzofuran-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26286-61-3 | |

| Record name | (6-Ethyl-benzofuran-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.